molecular formula C21H23BrN4O2S B12039103 5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12039103
M. Wt: 475.4 g/mol
InChI Key: NJAJUZXIMMTMJG-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkylating agent.

    Introduction of the bromophenyl and ethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding bromophenyl and ethoxyphenyl halides.

    Attachment of the morpholinylmethyl group: This step might involve the reaction of the intermediate compound with morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions might target the bromophenyl group or the triazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use in antibiotics.

    Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: These compounds can be used as fungicides or herbicides.

    Pharmaceuticals: They are often explored for their potential as drug candidates for various diseases.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Inhibiting enzymes: They can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways.

    Interacting with DNA/RNA: Some triazole compounds can intercalate into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-Phenyl-1,2,4-triazole: A simpler analog with a phenyl group.

    4-Morpholinyl-1,2,4-triazole: A compound with a morpholine group attached to the triazole ring.

Uniqueness

5-(4-Bromophenyl)-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its substituents, which may confer specific biological activities or chemical reactivity not seen in simpler analogs

Properties

Molecular Formula

C21H23BrN4O2S

Molecular Weight

475.4 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(4-ethoxyphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H23BrN4O2S/c1-2-28-19-9-7-18(8-10-19)26-20(16-3-5-17(22)6-4-16)23-25(21(26)29)15-24-11-13-27-14-12-24/h3-10H,2,11-15H2,1H3

InChI Key

NJAJUZXIMMTMJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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